4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
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Overview
Description
4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaene is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene involves multiple steps, including the formation of the core tetracyclic structure and the introduction of functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: A compound with a similar morpholine ring and thiadiazole structure.
4,4-dimethyl-8-(4-morpholinyl)-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine: Another compound with a similar tetracyclic structure.
Uniqueness
4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo
Properties
Molecular Formula |
C19H22N4O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene |
InChI |
InChI=1S/C19H22N4O2S/c1-11-13-9-25-19(2,3)8-12(13)14-15-16(26-18(14)22-11)17(21-10-20-15)23-4-6-24-7-5-23/h10H,4-9H2,1-3H3 |
InChI Key |
BKDDAFARYGFZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)N5CCOCC5)SC3=N1)(C)C |
Origin of Product |
United States |
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